Methyl 3-chloro-2-nitrobenzoate
Description
Contextual Significance of Halogenated and Nitro-Substituted Benzoate (B1203000) Esters in Contemporary Chemical Research
Halogenated and nitro-substituted benzoate esters represent a significant class of compounds in modern chemical research due to the profound influence these substituents have on the reactivity of the aromatic ring. The nitro group, being strongly electron-withdrawing, significantly alters the electron density of the benzene (B151609) ring. nih.gov This electronic modification is crucial as it deactivates the ring towards electrophilic aromatic substitution but strongly activates it for nucleophilic aromatic substitution (SNAr), a reaction pathway of great importance in synthetic chemistry. wikipedia.orglibretexts.orglibretexts.org
The presence of a halogen atom further enhances the synthetic utility of these molecules. Halogens can act as effective leaving groups in nucleophilic substitution reactions, providing a direct method for introducing a wide array of nucleophiles onto the aromatic core. libretexts.org This dual functionality—a ring activated by a nitro group and equipped with a halogen leaving group—makes these benzoate esters powerful intermediates.
In contemporary research, these compounds are frequently employed as precursors in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemimpex.com The ability to selectively manipulate the nitro group (e.g., through reduction to an amine) and the halogen atom allows for the systematic construction of complex molecular architectures with desired biological or physical properties. chemimpex.comrsc.orgmdpi.com The study of their reaction kinetics and mechanisms, often using tools like Hammett linear free-energy relationships, continues to provide deeper insights into enzymatic and chemical transformations. semanticscholar.org
Structural Characteristics and Their Implications for Chemical Reactivity
The chemical behavior of Methyl 3-chloro-2-nitrobenzoate (B13357121) is a direct consequence of its molecular structure. The molecule consists of a benzene ring substituted with a methyl ester group (-COOCH₃), a nitro group (-NO₂) at the adjacent (ortho) position, and a chlorine atom (-Cl) at the meta-position relative to the ester.
| Property | Data |
| Molecular Formula | C₈H₆ClNO₄ epa.gov |
| Molecular Weight | 215.59 g/mol epa.gov |
| Appearance | White solid chemimpex.com |
| CAS Number | 42087-81-0 epa.gov |
The implications of these structural features on reactivity are significant:
Electronic Effects : Both the nitro group and the methyl ester group are potent electron-withdrawing groups. The nitro group, positioned ortho to the ester, exerts a strong inductive and resonance effect, pulling electron density from the aromatic ring. nih.gov The chlorine atom also contributes an inductive electron-withdrawing effect. This cumulative effect renders the aromatic ring highly electron-deficient. This deactivation makes electrophilic aromatic substitution difficult. stackexchange.com
Reduction of the Nitro Group : The nitro group is readily susceptible to chemical reduction. This transformation is a cornerstone of synthetic chemistry, as it converts the nitro functionality into a primary amine (-NH₂). This reaction opens up a vast array of subsequent chemical modifications, as the resulting aniline (B41778) derivative is a key precursor for many other compounds. Catalytic hydrogenation is a common method for achieving this reduction. rsc.orgmdpi.comgoogle.com
Ester Group Reactivity : The methyl ester group can undergo hydrolysis under acidic or basic conditions to yield the corresponding 3-chloro-2-nitrobenzoic acid. It can also be converted to other esters via transesterification.
Overview of Key Research Areas and Challenges
The primary research application of Methyl 3-chloro-2-nitrobenzoate is its role as a versatile chemical intermediate. Its trifunctional nature allows for stepwise and selective reactions to build complex molecular scaffolds.
Key Research Applications:
Synthesis of Heterocyclic Compounds : The reduction of the nitro group to an amine furnishes an ortho-amino-chloro-substituted benzoate. This arrangement is a precursor for the synthesis of various heterocyclic systems, such as benzothiazoles or benzodiazepines, which are common motifs in pharmacologically active compounds.
Pharmaceutical and Agrochemical Synthesis : Compounds with similar substitution patterns are known intermediates in the production of pharmaceuticals and agrochemicals. chemimpex.com For instance, related nitroaromatic compounds are used to synthesize new drugs and crop protection agents. chemimpex.com this compound serves as a starting material for introducing a substituted phenyl ring into a larger target molecule.
Mechanistic Studies : The reactivity of substituted nitroaromatics is a subject of ongoing study to better understand the mechanisms of nucleophilic aromatic substitution and the factors that control reaction rates and regioselectivity. nih.gov
Challenges in Synthesis and Application:
Regioselectivity : A significant challenge in the synthesis of polysubstituted benzenes like this compound is controlling the position of the functional groups on the aromatic ring. The initial nitration and halogenation steps must be carefully controlled to obtain the desired isomer in high yield.
Chemoselectivity : With three reactive sites (ester, nitro, chloro), achieving selective reaction at one site without affecting the others is a critical challenge. For example, when reducing the nitro group, conditions must be chosen to avoid reduction of the ester or cleavage of the carbon-chlorine bond. Similarly, reactions involving the ester (e.g., hydrolysis) must not inadvertently trigger nucleophilic substitution of the chlorine.
Reaction Conditions : The activation of the ring by the nitro group towards nucleophilic attack also means the compound can be sensitive to strong nucleophiles or bases, potentially leading to undesired side reactions or decomposition if conditions are not carefully managed.
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-chloro-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO4/c1-14-8(11)5-3-2-4-6(9)7(5)10(12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWUVGLVDQXCJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70479668 | |
| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42087-81-0 | |
| Record name | METHYL 3-CHLORO-2-NITROBENZOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70479668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Methyl 3 Chloro 2 Nitrobenzoate and Analogs
Esterification Routes from Substituted Benzoic Acids
The conversion of carboxylic acids to their corresponding methyl esters is a fundamental transformation in organic synthesis. For the preparation of methyl 3-chloro-2-nitrobenzoate (B13357121) and its analogs, several esterification methods are employed, each with its own advantages and specific applications.
Conversion of 3-chloro-2-nitrobenzoic acid to Methyl 3-chloro-2-nitrobenzoate via Diazomethane (B1218177)
The reaction of carboxylic acids with diazomethane (CH₂N₂) is a highly efficient method for the synthesis of methyl esters. libretexts.orgmasterorganicchemistry.com This method is particularly valued for its mild reaction conditions and high yields. jove.com The process involves the protonation of diazomethane by the carboxylic acid, 3-chloro-2-nitrobenzoic acid in this case, to form a carboxylate anion and a methyldiazonium cation. jove.com The highly reactive methyldiazonium cation is then subjected to nucleophilic attack by the carboxylate anion in an SN2 reaction, yielding the methyl ester and nitrogen gas as the sole byproduct. libretexts.orgjove.comlibretexts.org
The mechanism proceeds as follows:
Proton Transfer: The acidic proton of the carboxylic acid is transferred to the carbon atom of diazomethane.
Nucleophilic Attack: The resulting carboxylate ion acts as a nucleophile, attacking the methyl group of the protonated diazomethane.
Product Formation: This leads to the formation of the methyl ester and the evolution of nitrogen gas. libretexts.org
Due to the hazardous and explosive nature of diazomethane, it is typically generated in situ for immediate consumption in the reaction. libretexts.orglibretexts.org
Direct Esterification with Methanol (B129727) using Activating Agents (e.g., Thionyl Chloride)
Direct esterification of 3-chloro-2-nitrobenzoic acid with methanol can be effectively achieved using activating agents, with thionyl chloride (SOCl₂) being a prominent example. Thionyl chloride converts the carboxylic acid into a more reactive acyl chloride intermediate. masterorganicchemistry.com This intermediate then readily reacts with methanol to produce the desired methyl ester.
The reaction using thionyl chloride generally involves two main steps:
Formation of Acyl Chloride: The carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, with the evolution of sulfur dioxide and hydrogen chloride gases. masterorganicchemistry.com
Esterification: The acyl chloride is then treated with methanol to yield this compound.
This method is advantageous as the byproducts of the first step are gaseous, which drives the reaction to completion. masterorganicchemistry.com The use of thionyl chloride is a common strategy for the synthesis of various esters and amides from carboxylic acids. rsc.orgresearchgate.net
Esterification of Substituted Benzoic Acids under Controlled Conditions (e.g., K₂CO₃/Me₂SO₄ for Methyl 5-chloro-2-nitrobenzoate)
A variety of substituted benzoic acids can be esterified under specific controlled conditions to yield their corresponding methyl esters. A notable example is the synthesis of methyl 5-chloro-2-nitrobenzoate, an intermediate for the drug Tolvaptan. researchgate.net In this procedure, 5-chloro-2-nitrobenzoic acid is treated with dimethyl sulfate (B86663) (Me₂SO₄) in the presence of potassium carbonate (K₂CO₃) in acetone. researchgate.netnih.gov
The reaction involves the deprotonation of the carboxylic acid by the base (K₂CO₃) to form the carboxylate salt. This is followed by nucleophilic attack of the carboxylate on the methyl group of dimethyl sulfate, a potent methylating agent. The mixture is typically heated at reflux to ensure the completion of the reaction. researchgate.netnih.gov This method provides a practical route for the synthesis of specific ester analogs under relatively mild conditions.
Regioselective Nitration Strategies for Benzoate (B1203000) Precursors
The introduction of a nitro group onto an aromatic ring is a critical step in the synthesis of many nitroaromatic compounds. The regioselectivity of this electrophilic aromatic substitution is governed by the nature of the substituents already present on the ring.
Electrophilic Aromatic Nitration of Methyl Benzoate and Its Halogenated Derivatives
The nitration of methyl benzoate is a classic example of an electrophilic aromatic substitution reaction. rsc.org The ester group (-COOCH₃) is an electron-withdrawing group, which deactivates the benzene (B151609) ring towards electrophilic attack. rsc.orgumkc.edu This deactivation is not uniform across all positions of the ring. The meta position is less deactivated compared to the ortho and para positions due to the relative stability of the intermediate carbocation (arenium ion). rsc.org Consequently, the nitration of methyl benzoate predominantly yields the meta-substituted product, methyl 3-nitrobenzoate. rsc.orgquizlet.com
The standard procedure involves treating methyl benzoate with a nitrating mixture, which is typically a combination of concentrated nitric acid and concentrated sulfuric acid. rsc.orgma.educhemhume.co.uk The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com
The presence of a halogen atom, such as chlorine, on the benzene ring further influences the regioselectivity of the nitration. Halogens are deactivating yet ortho, para-directing. Therefore, the nitration of a halogenated methyl benzoate will result in a product distribution determined by the combined electronic and steric effects of both the ester and the halogen substituents.
Optimization of Nitrating Agents and Reaction Conditions (e.g., Acetic Anhydride/Nitric Acid for Analogs)
To improve yields, selectivity, and safety, various nitrating agents and reaction conditions have been explored. researchgate.net A common alternative to the standard nitric acid/sulfuric acid mixture is the use of nitric acid in acetic anhydride. google.comresearchgate.net This combination generates acetyl nitrate (B79036) in situ, which can be a milder and more selective nitrating agent for certain substrates. google.com
The Menke nitration, which employs copper nitrate and acetic anhydride, is another method used for the nitration of aromatic compounds. wuxibiology.com The active nitrating species in this reaction is believed to be acetyl nitrate, and the reaction may proceed through a six-membered ring transition state. wuxibiology.com
The optimization of reaction conditions, such as temperature control, is crucial to minimize the formation of byproducts, including di-nitrated compounds. mnstate.edusouthalabama.edu For instance, carrying out the nitration at low temperatures, often in an ice bath, helps to control the exothermic nature of the reaction and improve the selectivity for the desired mono-nitrated product. rsc.orgchemhume.co.uk
Research Findings in Tabular Format
Table 1: Esterification of Substituted Benzoic Acids
| Starting Material | Reagents | Product | Key Findings | Reference |
|---|---|---|---|---|
| 3-chloro-2-nitrobenzoic acid | Diazomethane (CH₂N₂) | This compound | High yield, mild conditions. jove.com | libretexts.org, jove.com, masterorganicchemistry.com |
| 3-chloro-2-nitrobenzoic acid | Thionyl chloride (SOCl₂), Methanol | This compound | Forms a reactive acyl chloride intermediate. masterorganicchemistry.com | masterorganicchemistry.com |
| 5-chloro-2-nitrobenzoic acid | K₂CO₃, Me₂SO₄, Acetone | Methyl 5-chloro-2-nitrobenzoate | Effective for synthesis of specific analogs. researchgate.netnih.gov | nih.gov, researchgate.net |
Table 2: Regioselective Nitration of Benzoate Precursors
| Precursor | Nitrating Agent | Major Product | Key Findings | Reference |
|---|---|---|---|---|
| Methyl benzoate | Conc. HNO₃, Conc. H₂SO₄ | Methyl 3-nitrobenzoate | Ester group is a meta-director. rsc.org | rsc.org, quizlet.com |
| Aromatic compounds | Nitric acid, Acetic anhydride | Nitroaromatic compounds | Forms acetyl nitrate in situ as a milder nitrating agent. google.com | google.com, researchgate.net |
| Aromatic compounds | Copper nitrate, Acetic anhydride | Nitroaromatic compounds | Known as Menke Nitration. wuxibiology.com | wuxibiology.com |
Influence of Existing Substituents on Nitration Regioselectivity
The regiochemical outcome of electrophilic aromatic substitution reactions, such as nitration, is critically governed by the electronic properties of the substituents already present on the aromatic ring. chemistry.coach These substituents can be broadly classified as either activating or deactivating, and they direct incoming electrophiles to specific positions (ortho, meta, or para). msu.edu
In the context of synthesizing this compound, the key precursors would likely be a 3-chlorobenzoic acid or its methyl ester. The directing effects of the chloro (-Cl) and the carboxyl (-COOH) or ester (-COOCH₃) groups are therefore of paramount importance.
Halogen Substituents (-Cl): The chlorine atom exhibits a dual electronic effect. It is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, which deactivates the benzene ring towards electrophilic attack compared to benzene itself. quora.comquora.com However, it also possesses non-bonding valence electrons that can be donated to the ring through the resonance effect (+R), which increases electron density at the ortho and para positions. quora.com Because the +R effect directs the incoming electrophile, chlorine is considered an ortho-, para-directing deactivator. quora.com
Carbonyl Substituents (-COOH, -COOCH₃): The carboxyl and ester groups are strong deactivating groups. msu.edu They withdraw electrons from the aromatic ring through both inductive and resonance effects, significantly reducing the ring's reactivity towards electrophiles. libretexts.org This electron withdrawal is most pronounced at the ortho and para positions, which destabilizes the carbocation intermediate (the sigma complex) that would be formed by attack at these sites. libretexts.org Consequently, these groups are strong meta-directors. msu.edulibretexts.org
When nitrating a substrate like 3-chlorobenzoic acid, the two substituents present conflicting directing effects. The chloro group directs ortho- and para- to its own position (positions 2, 4, and 6), while the carboxyl group directs meta- to its position (position 5). The position for the incoming nitro group is a result of the interplay of these effects. Nitration of 3-chlorobenzoic acid would be expected to yield a mixture of isomers, with the nitro group entering positions ortho to the chlorine (positions 2 and 6) and meta to the carboxyl group (position 5). The formation of 3-chloro-2-nitrobenzoic acid specifically requires the nitration to occur at the C-2 position, ortho to the chlorine and ortho to the carboxyl group. This is generally a less favored outcome due to steric hindrance and the meta-directing nature of the carboxyl group. However, specific reaction conditions can be optimized to favor this isomer.
| Substituent Group | Example | Activating/Deactivating | Directing Effect | Governing Electronic Effect |
|---|---|---|---|---|
| Halogen | -Cl | Deactivating | Ortho, Para | Inductive (-I) > Resonance (+R) |
| Carboxyl | -COOH | Deactivating | Meta | Inductive (-I) & Resonance (-R) |
| Ester | -COOCH₃ | Deactivating | Meta | Inductive (-I) & Resonance (-R) |
| Nitro | -NO₂ | Strongly Deactivating | Meta | Inductive (-I) & Resonance (-R) |
Convergent Synthesis Approaches Involving Sequential Functionalization
The synthesis of polysubstituted benzene rings like this compound requires a carefully planned sequence of reactions to ensure the correct placement of each functional group.
Strategies for Ortho-Chloro and Ortho-Nitro Substitution on Benzene Rings
Achieving an ortho-chloro and ortho-nitro substitution pattern is synthetically challenging. Both the chloro and nitro groups are electron-withdrawing and deactivating, making subsequent electrophilic substitutions difficult. quora.comlibretexts.org Furthermore, introducing a group ortho to an existing substituent can be sterically hindered.
One common strategy involves the nitration of a precursor that already contains the chloro substituent in the desired position. For instance, the direct nitration of 2-chlorobenzoic acid can be employed. quora.com In this case, the carboxyl group directs the incoming nitro group to the meta-position (position 5), while the chloro group directs to its ortho- and para-positions (positions 3 and 5). This can lead to a mixture of products, including the desired 2-chloro-3-nitrobenzoic acid. The regioselectivity can be influenced by controlling reaction conditions such as temperature and the composition of the nitrating mixture.
Another approach could involve a nucleophilic aromatic substitution (SNAr) reaction. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to a leaving group (like -Cl). libretexts.org However, this is more applicable for introducing a nucleophile rather than the electrophilic introduction of a nitro group.
Step-by-Step Introduction of Halogen and Nitro Functionalities
A plausible and commonly referenced synthetic route to this compound involves a two-step process starting from a commercially available precursor:
Nitration of 3-Chlorobenzoic Acid: The first step is the electrophilic nitration of 3-chlorobenzoic acid. This reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). youtube.com The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). chemistry.coachaiinmr.com The reaction must be carefully controlled, often at low temperatures, to manage the exothermic nature of the reaction and to influence the isomeric product distribution. orgsyn.org The directing effects of the -Cl and -COOH groups will lead to a mixture of isomers, from which the desired 3-chloro-2-nitrobenzoic acid must be isolated.
Esterification: The second step is the conversion of the resulting 3-chloro-2-nitrobenzoic acid into its methyl ester. This is typically achieved through a Fischer esterification reaction. The carboxylic acid is refluxed with an excess of methanol (CH₃OH) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or hydrogen chloride gas. patsnap.com The reaction is an equilibrium process, and the use of excess methanol helps to drive the reaction towards the formation of the ester product.
An alternative route could involve the esterification of 3-chlorobenzoic acid first to produce methyl 3-chlorobenzoate (B1228886), followed by its nitration. The directing effects of the chloro and methyl ester groups are similar to those of the chloro and carboxyl groups, and this route would also be expected to produce a mixture of isomers requiring careful purification.
Isolation and Purification Techniques in Multi-step Synthesis
The successful synthesis of this compound relies heavily on effective isolation and purification techniques at each stage to separate the desired product from byproducts, unreacted starting materials, and reagents. libretexts.org
Isolation of the Intermediate/Product: Following the nitration reaction, the typical workup procedure involves carefully pouring the acidic reaction mixture over crushed ice and water. orgsyn.orgyoutube.com The crude product, being an organic solid, is generally insoluble in the aqueous medium and precipitates out. youtube.com This solid is then collected using vacuum filtration, often with a Buchner funnel. youtube.com The collected solid is washed with cold water to remove residual acids and other water-soluble impurities. orgsyn.org
Purification by Recrystallization: Recrystallization is the primary method for purifying the crude solid product. The choice of solvent is critical; an ideal solvent will dissolve the compound readily at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures. youtube.com For compounds like nitrobenzoate esters, ethanol (B145695) or methanol are often suitable recrystallization solvents. orgsyn.orggoogle.com The crude solid is dissolved in a minimum amount of the hot solvent, and if any insoluble impurities are present, they can be removed by hot filtration. youtube.com The hot, saturated solution is then allowed to cool slowly, promoting the formation of pure crystals of the desired product, which can then be collected by filtration. youtube.com Sometimes a mixed solvent system is employed for finer control over the crystallization process. savemyexams.com
Purity Assessment: The purity of the final product is commonly assessed by measuring its melting point. A pure crystalline solid will have a sharp, well-defined melting point, whereas an impure sample will typically melt over a broader and lower temperature range. savemyexams.com
Chemical Transformations and Reaction Pathways of Methyl 3 Chloro 2 Nitrobenzoate
Nucleophilic Aromatic Substitution Reactions at Halogenated Positions
The presence of a strongly electron-withdrawing nitro group ortho to the chlorine atom significantly activates the aromatic ring towards nucleophilic attack. This activation facilitates the displacement of the chlorine atom by a variety of nucleophiles through an addition-elimination mechanism, also known as the SNAr reaction. msu.edulibretexts.org
The chlorine atom in methyl 3-chloro-2-nitrobenzoate (B13357121) can be displaced by a range of nucleophiles. The electron-withdrawing effect of the adjacent nitro group stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution. msu.edulibretexts.org
Common nucleophiles that can be employed for this transformation include alkoxides, amines, and thiolates. For instance, reaction with sodium methoxide (B1231860) in methanol (B129727) would yield methyl 3-methoxy-2-nitrobenzoate. Similarly, primary and secondary amines can react to form the corresponding N-substituted 2-nitroanilines. The reactivity of the nucleophile plays a significant role; more nucleophilic agents will react more readily. libretexts.org
The table below illustrates potential substitution products from the reaction of methyl 3-chloro-2-nitrobenzoate with various nucleophiles.
| Nucleophile | Reagent Example | Product |
| Methoxide | Sodium methoxide (NaOCH₃) | Methyl 3-methoxy-2-nitrobenzoate |
| Amine | Ammonia (NH₃) | Methyl 3-amino-2-nitrobenzoate |
| Piperidine | Piperidine | Methyl 3-(piperidin-1-yl)-2-nitrobenzoate |
| Thiophenoxide | Sodium thiophenoxide (NaSPh) | Methyl 3-(phenylthio)-2-nitrobenzoate |
Addition of the Nucleophile: The nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily broken in this step. libretexts.org The negative charge of this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group. msu.edu
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the chloride ion, yielding the final substitution product.
The rate of these reactions is influenced by several factors. The nature of the nucleophile is crucial, with stronger nucleophiles generally leading to faster reactions. libretexts.org The solvent can also play a significant role; polar aprotic solvents are often used to solvate the cation of the nucleophilic salt without strongly solvating the anion, thus enhancing its nucleophilicity. Kinetic studies on analogous systems, such as the reactions of 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines, have shown that the reaction mechanism can be influenced by the basicity of the amine. koreascience.kr For very basic amines, the rate-determining step can shift from the formation of the Meisenheimer complex to its decomposition. koreascience.kr
Reduction of the Nitro Group to Amino and Other Nitrogenous Functionalities
The nitro group of this compound can be reduced to an amino group, providing a route to 2-amino-3-chlorobenzoic acid derivatives. This transformation is a key step in the synthesis of various more complex molecules. The challenge often lies in achieving selective reduction of the nitro group without affecting the ester or the chloro substituent.
Catalytic hydrogenation is a widely used and efficient method for the reduction of nitroarenes to the corresponding anilines. This method is often preferred due to its clean nature and high yields. For the conversion of this compound to methyl 2-amino-3-chlorobenzoate, catalytic hydrogenation using hydrogen gas in the presence of a metal catalyst is a common approach. sciencemadness.orggoogle.com
Palladium on carbon (Pd/C) is a frequently employed catalyst for this transformation, often used in a solvent such as methanol or ethanol (B145695). sciencemadness.org The reaction is typically carried out at atmospheric or slightly elevated pressure of hydrogen. This method is generally quantitative and the product can be easily isolated after filtering off the catalyst. sciencemadness.org
The table below summarizes typical conditions for the catalytic hydrogenation of nitrobenzoates.
| Substrate | Catalyst | Solvent | Product |
| Methyl 3-nitrobenzoate | Pd/C | Methanol | Methyl 3-aminobenzoate (B8586502) sciencemadness.org |
| 2-Nitro-3-methylbenzoic acid | Hydrogenation catalyst | Hydrogenation reduction solvent | 2-Amino-3-methylbenzoic acid google.com |
| This compound | Pd/C (inferred) | Methanol/Ethanol | Methyl 2-amino-3-chlorobenzoate chemicalbook.com |
While catalytic hydrogenation is effective, other methods for the selective reduction of nitro groups are available, particularly when other reducible functional groups that are sensitive to hydrogenation are present. These methods often employ chemical reducing agents under specific conditions to achieve high chemoselectivity.
Several systems have been developed for the selective reduction of aromatic nitro compounds in the presence of halogens and esters:
Hydrazine glyoxylate (B1226380) with Zinc or Magnesium: This system provides a rapid and selective reduction of nitro groups at room temperature, yielding the corresponding amines in good yields without causing hydrogenolysis of halogen substituents. niscpr.res.in
Organosilanes with Iron Catalysts: Iron(II) halide complexes with phosphine (B1218219) ligands can catalyze the reduction of nitroarenes using organosilanes as the reducing agent. This method shows excellent tolerance for a wide range of functional groups. rsc.org
Sodium Hydrosulfide: This reagent has been shown to be a selective reducing agent for aromatic nitro groups. rsc.org
Cobalt Complexes with Methylhydrazine: A tris(N-heterocyclic thioamidate) cobalt(III) complex in combination with methylhydrazine can efficiently and chemoselectively reduce nitroarenes to arylamines. nih.gov
These methods offer alternatives to catalytic hydrogenation, potentially providing better selectivity and milder reaction conditions for the synthesis of methyl 2-amino-3-chlorobenzoate.
The reduction of a nitro group to an amine proceeds through several intermediates, including nitroso and hydroxylamine (B1172632) species. Under carefully controlled reaction conditions, it is possible to isolate these partially reduced nitrogen functionalities.
The reduction pathway is generally considered to be: Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
By choosing an appropriate reducing agent and carefully controlling the stoichiometry and reaction conditions, the reduction can be halted at an intermediate stage. For example, reduction with certain metals or metal salts can favor the formation of azoxy or azo compounds, which result from the condensation of the nitroso and hydroxylamine intermediates.
While specific methods for the formation of azoxy or hydrazino derivatives directly from this compound are not widely reported, mechanistic studies on similar systems provide insight. For instance, in the reduction of nitroarenes with a cobalt(III) complex and methylhydrazine, N-arylhydroxylamines have been identified as key intermediates. nih.gov It is also known that nitrosoarenes can be formed, which are then rapidly reduced to the amine. nih.gov The formation of hydrazino compounds would typically require a different synthetic strategy, possibly involving the displacement of the chlorine by hydrazine, followed by further transformations.
Reactions Involving the Ester Moiety
The ester group of this compound can undergo several fundamental reactions to yield other important carboxylic acid derivatives.
The conversion of this compound to 3-chloro-2-nitrobenzoic acid is a standard hydrolysis reaction. sigmaaldrich.com This process can be achieved under either acidic or basic conditions.
Acid-Catalyzed Hydrolysis: Treatment with a mineral acid such as sulfuric acid in the presence of water facilitates the conversion of the ester to the corresponding carboxylic acid. quora.comchemicalbook.com The reaction typically requires heating to proceed at a reasonable rate. chemicalbook.com
Base-Mediated Hydrolysis (Saponification): A more common and often more efficient method is saponification, which involves heating the ester with a base like sodium hydroxide (B78521) in an aqueous or alcoholic solution. orgsyn.orggoogle.com This irreversible reaction produces the sodium salt of the carboxylic acid, which is then acidified in a separate step to liberate the free 3-chloro-2-nitrobenzoic acid. orgsyn.org For instance, heating methyl m-nitrobenzoate with a solution of sodium hydroxide, followed by acidification with hydrochloric acid, yields m-nitrobenzoic acid in high purity. orgsyn.org
Table 1: Conditions for Hydrolysis of Nitro-substituted Methyl Benzoates
| Reactant | Reagents | Conditions | Product | Yield |
| Methyl m-nitrobenzoate | 1. NaOH, H₂O2. HCl | 1. Heat to boiling2. Cool, then add acid | m-Nitrobenzoic acid | 90-96% |
| 2-Fluoro-3-nitro-benzoic acid | H₂SO₄, MeOH | Stir at 50 °C for 16h | Methyl 2-fluoro-3-nitrobenzoate | 93% |
Transesterification involves the conversion of the methyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and to drive it to completion, the alcohol reactant is often used in large excess. While specific examples for this compound are not extensively detailed in the provided context, the principles are general. For instance, reacting a methyl ester with ethanol in the presence of an acid catalyst would yield the corresponding ethyl ester.
The ester can be converted into an amide by reaction with an amine. This transformation is typically less direct than hydrolysis and may involve first converting the ester to the more reactive acyl chloride. This is achieved by reacting the parent carboxylic acid, 3-chloro-2-nitrobenzoic acid, with a reagent like thionyl chloride (SOCl₂). The resulting 3-chloro-2-nitrobenzoyl chloride can then readily react with an amine to form the corresponding amide, 3-chloro-2-nitrobenzamide. This two-step process generally provides high yields.
Palladium-Catalyzed Coupling Reactions
The chlorine atom on the benzene (B151609) ring of this compound serves as a handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex molecules.
Palladium-catalyzed amination and amidation reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming C-N bonds. mit.edunih.govresearchgate.net These reactions typically involve the coupling of an aryl halide with an amine or amide in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. mit.edu The choice of ligand is crucial for the success of these transformations, with bulky, electron-rich phosphine ligands often being employed. mit.edu While a specific reaction with N-methylacetamide and this compound is not explicitly detailed, the general methodology allows for the coupling of various aryl halides with a wide range of nitrogen-containing nucleophiles. nih.govresearchgate.net The development of new catalyst systems has expanded the scope of these reactions to include previously challenging substrates. mit.edu
Suzuki Coupling: The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an aryl halide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgfishersci.co.uklibretexts.org This reaction is known for its mild conditions and tolerance of a wide variety of functional groups. fishersci.co.uk The reaction of this compound with an arylboronic acid, for example, would yield a biphenyl (B1667301) derivative. The general mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to give the coupled product. libretexts.org
Sonogashira Coupling: The Sonogashira coupling reaction enables the formation of a C-C bond between an aryl halide and a terminal alkyne. wikipedia.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of a base. wikipedia.orgorganic-chemistry.org The coupling of this compound with a terminal alkyne like phenylacetylene (B144264) would produce an aryl-substituted alkyne. The reaction is valued for its reliability and can be carried out under mild, often room temperature, conditions. wikipedia.org Copper-free Sonogashira variants have also been developed. nih.gov
Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |
| Buchwald-Hartwig Amination | Aryl halide, Amine/Amide | Pd catalyst, Phosphine ligand, Base | C-N |
| Suzuki Coupling | Aryl halide, Boronic acid/ester | Pd catalyst, Base | C-C |
| Sonogashira Coupling | Aryl halide, Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (sp²-sp) |
Side-Chain Modifications and Further Derivatization
The strategic modification of side-chains on the benzene ring of this compound analogs is a key strategy for synthesizing a diverse range of complex organic molecules. These transformations allow for the introduction of new functional groups, extending the carbon skeleton and enabling the construction of precursors for pharmaceuticals and other specialty chemicals. Key derivatization pathways include the functionalization of alkyl groups, their subsequent conversion to formyl groups, and the preparation of unsaturated styrene (B11656) and vinyl analogs.
The introduction of a chloromethyl group onto the aromatic ring of benzoate (B1203000) analogs is a critical step for further derivatization. This transformation is typically achieved through the free-radical chlorination of a corresponding methyl-substituted analog. While direct chloromethylation of this compound is not widely detailed, the synthesis of its isomers and related analogs provides a clear procedural framework.
A common precursor for such reactions is a methyl-substituted nitrobenzoate. For instance, the chlorination of methyl p-methylbenzoate to yield methyl p-(chloromethyl)benzoate is a well-documented process. chem-station.com This type of side-chain chlorination is a free-radical chain reaction, which requires initiation either by UV light or a chemical initiator. chem-station.com The reaction involves passing chlorine gas through a solution of the methyl-substituted benzoate at elevated temperatures. chem-station.com
Another general approach is the Blanc chloromethylation, which introduces a chloromethyl group directly onto an aromatic ring using reagents like a formaldehyde (B43269) precursor (e.g., paraformaldehyde) and hydrogen chloride, often in the presence of a catalyst. rsc.org This method is versatile for various substituted benzenes and offers a direct route to chloromethylated products. rsc.org The resulting chloromethyl group is highly versatile and can be converted into a wide range of other functional groups, making it a valuable synthetic intermediate. rsc.org For example, methyl 2-(chloromethyl)-3-nitrobenzoate is a known derivative used as a reagent in the synthesis of compounds with immunomodulatory activity. nih.gov
Table 1: Representative Conditions for Side-Chain Chlorination of Methyl Benzoate Analogs
| Starting Material | Reagents & Conditions | Product | Yield | Reference |
| Methyl p-methylbenzoate | Cl₂, UV light or Diisopropyl azodicarboxylate, 70°C-140°C | Methyl p-(chloromethyl)benzoate | High | chem-station.com |
| Substituted Benzenes | Paraformaldehyde, HCl, Carboxylic acid catalyst | Chloromethylated Benzene | - | rsc.org |
Table is based on data from cited patents and general methodology. Yields are described as "high" when specific percentages are not provided in the source.
The chloromethyl group, installed as described in the previous section, serves as an excellent precursor to the formyl group (-CHO). The conversion of a benzylic halide, such as a chloromethyl derivative of a nitrobenzoate, into an aldehyde is a fundamental transformation in organic synthesis. Several established methods can be employed for this purpose.
One common method is the Sommelet reaction , where the benzyl (B1604629) halide is treated with hexamine and then hydrolyzed with water to produce the corresponding aldehyde. wikipedia.orgsciencemadness.org The reaction proceeds through the formation of a quaternary ammonium (B1175870) salt intermediate, which upon hydrolysis, yields the aldehyde. wikipedia.orgrsc.org This method is effective for preparing aromatic aldehydes from their chloromethyl precursors. wikipedia.orgyoutube.com
Another powerful technique is the Kornblum oxidation . This reaction converts primary alkyl halides and tosylates into aldehydes using dimethyl sulfoxide (B87167) (DMSO) as the oxidant in the presence of a mild base like triethylamine. chem-station.comwikipedia.org The reaction is particularly suitable for activated substrates like benzylic halides. wikipedia.org
Direct hydrolysis of the chloromethyl group can also yield the aldehyde, although this sometimes requires specific catalysts or conditions to avoid the formation of the corresponding benzyl alcohol as the primary product. chemcess.comdoubtnut.com For instance, the hydrolysis of benzal chloride (C₆H₅CHCl₂), a related compound, to benzaldehyde (B42025) is a well-established industrial process that can be performed under acidic or alkaline conditions. chemcess.comembibe.comsciencemadness.org The conversion of a chloromethyl group first requires oxidation to the dichloromethyl intermediate before hydrolysis can yield the aldehyde. However, direct conversion pathways from chloromethyl derivatives exist, often proceeding via an intermediate that is then oxidized. The existence of compounds like Methyl 3-formyl-2-nitrobenzoate, a key intermediate for PARP inhibitors, underscores the synthetic utility of this transformation. doubtnut.com
Table 2: General Methods for the Conversion of Benzylic Chlorides to Aldehydes
| Reaction Name | Reagents | Key Features | Reference |
| Sommelet Reaction | 1. Hexamine2. Water/Acid | Forms a quaternary ammonium salt intermediate; good yields for aromatic aldehydes. | wikipedia.orgsciencemadness.org |
| Kornblum Oxidation | DMSO, Base (e.g., Triethylamine) | Mild oxidation; suitable for activated halides like benzylic chlorides. | wikipedia.orgsynarchive.com |
| Direct Hydrolysis | Water, Acid or Base catalyst | Can be effective but may require specific conditions to favor aldehyde over alcohol formation. | chemcess.comembibe.com |
Styrene and vinyl-substituted nitrobenzoates are valuable intermediates, particularly for polymerization reactions and as substrates for various cross-coupling reactions. The synthesis of these unsaturated analogs can be achieved from the formyl derivatives discussed previously.
The Wittig reaction is a preeminent method for this transformation. It involves the reaction of an aldehyde or ketone with a phosphorus ylide (a Wittig reagent) to form an alkene. berkeley.edu For example, reacting a formyl-substituted nitrobenzoate, such as 2-nitrobenzaldehyde, with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate results in the formation of a vinyl derivative, specifically methyl (2E)-3-(2-nitrophenyl)acrylate. berkeley.edu The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide used. berkeley.edu
Another route to vinyl derivatives is the Henry reaction (or nitro-aldol reaction), where a nitro-substituted benzaldehyde condenses with a nitroalkane, such as nitromethane, in the presence of a base. orgsyn.orgmdma.ch The initial adduct can then be dehydrated to yield a β-nitrostyrene derivative. This method is particularly useful for synthesizing styrenes with a nitro group on the vinyl side chain. orgsyn.orggoogle.com
Direct synthesis of vinyl halides from benzylic halides is also possible. For instance, benzyl bromides can undergo a one-pot reaction with dihalomethanes and a base to produce (E)-β-aryl vinyl halides with high stereoselectivity. nih.govorganic-chemistry.org These vinyl halides can then participate in further reactions, such as palladium-catalyzed cross-couplings, to build more complex molecular architectures. acs.org
Table 3: Key Reactions for the Synthesis of Styrene and Vinyl Analogs
| Reaction Name | Precursors | Reagents | Product Type | Reference |
| Wittig Reaction | Formyl-nitrobenzoate, Phosphorus Ylide | Base (if generating ylide in situ) | Vinyl-nitrobenzoate | berkeley.edu |
| Henry Reaction | Formyl-nitrobenzoate, Nitroalkane | Base (e.g., NaOH, amine) | β-Nitrostyrene derivative | orgsyn.orgmdma.ch |
| Homologation/Elimination | Benzyl Halide, Dihalomethane | Base | β-Aryl vinyl halide | nih.govorganic-chemistry.org |
Advanced Applications in Complex Organic Synthesis and Medicinal Chemistry Research
Role as an Intermediate in Pharmaceutical Synthesis
The structural features of methyl 3-chloro-2-nitrobenzoate (B13357121) make it a crucial starting material and intermediate in the synthesis of various pharmaceutical compounds. Its reactivity allows for diverse chemical transformations, leading to the formation of complex molecular scaffolds found in many drugs.
Precursor to Vasopressin V2-receptor Antagonists (e.g., Tolvaptan)
Methyl 3-chloro-2-nitrobenzoate is a key intermediate in the synthesis of Tolvaptan. researchgate.net Tolvaptan is a selective vasopressin V2-receptor antagonist used to treat hyponatremia (low blood sodium levels) associated with conditions like congestive heart failure and cirrhosis. researchgate.netgoogle.com The synthesis of Tolvaptan involves several steps where the chloro and nitro groups of the initial material are transformed to build the final complex structure of the drug. google.com A related compound, methyl 5-chloro-2-nitrobenzoate, also serves as an intermediate in some synthetic routes to Tolvaptan. researchgate.netgoogle.com
Building Block for Drug Development and Lead Compound Optimization
The chemical reactivity of this compound makes it a valuable building block in the development of new drugs and the optimization of lead compounds. chemimpex.com Its structure allows for the introduction of various functional groups, facilitating the creation of a library of compounds for screening and identifying new therapeutic agents. chemimpex.com Researchers utilize this compound to synthesize novel molecules with potential biological activities, including anti-inflammatory and antimicrobial properties. chemimpex.com
Synthesis of Anti-Cancer Agents and Related Bioactive Compounds
This compound and its derivatives are employed in the synthesis of potential anti-cancer agents. patsnap.comnih.gov The nitroaromatic structure is a feature found in some compounds investigated for their anti-tumor properties. nih.gov For instance, it can be a precursor to more complex molecules that are designed to interact with biological targets relevant to cancer. The synthesis of a new anti-cancer drug intermediate, methyl 2-fluoro-3-aminobenzoate, can start from 2,6-dichlorobenzoic acid, which shares some structural similarities in terms of a chlorinated and functionalized benzene (B151609) ring. patsnap.com
Utility in Agrochemical and Specialty Chemical Production
Beyond pharmaceuticals, this compound plays a role in the synthesis of agrochemicals and other specialty chemicals. Its chemical properties are leveraged to create active ingredients for crop protection and other specialized applications.
Intermediate for Benzothiadiazole Derivatives as Agrochemical Microbicides
Benzothiadiazole derivatives are a class of compounds known for their use as agrochemical microbicides. The synthesis of these molecules can involve intermediates derived from substituted nitrobenzoic acids. While direct synthesis from this compound is not explicitly detailed in the provided results, the general utility of such chlorinated nitroaromatic compounds as precursors for benzothiadiazole-based structures is recognized in the field of agrochemical research. mdpi.com
Component in the Synthesis of Pesticide and Herbicide Active Ingredients
This compound and related compounds are important intermediates in the production of various pesticides and herbicides. For example, 3-chloro-2-methylaniline (B42847) is a key intermediate for quinclorac, a hormone-type quinolinecarboxylic acid herbicide. google.com The synthesis of such anilines can start from corresponding nitro-compounds, highlighting the importance of nitrated aromatics in this sector. The structural features of this compound make it a suitable starting point for creating the complex molecular architectures required for potent and selective pesticidal and herbicidal activity.
Synthesis of Diverse Heterocyclic Systems
The strategic placement of reactive sites on this compound makes it a potential precursor for various nitrogen-containing heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in cyclization reactions, while the chloro and ester groups offer additional handles for modification.
Direct synthetic routes from this compound to indole (B1671886) or isoquinoline (B145761) scaffolds are not prominently reported in standard chemical literature. However, the molecule can be considered a potential precursor for such systems through established multi-step synthetic strategies.
For indole synthesis , a well-known method is the Leimgruber-Batcho synthesis, which typically starts from an o-nitrotoluene derivative. wikipedia.orgresearchgate.net This process involves the formation of an enamine from the ortho-methyl group, followed by a reductive cyclization of the nitro group to form the indole ring. wikipedia.org For this compound to be utilized in a similar fashion, the ester group would first need to be reduced to a methyl group, yielding 3-chloro-2-nitrotoluene, which could then theoretically enter the Leimgruber-Batcho pathway. The presence of electron-withdrawing groups, such as the carbomethoxy group in related compounds like methyl 2-methyl-3-nitrobenzoate, has been shown to facilitate the initial enamine formation step. clockss.org
For the construction of isoquinoline scaffolds , a common approach involves the Bischler-Napieralski or Pictet-Spengler cyclization, both of which require a β-arylethylamine precursor. A hypothetical route starting from this compound would necessitate significant functional group manipulations to build the required ethylamine (B1201723) sidechain before any cyclization could occur. A study on the co-crystallization of isoquinoline with the hydrolyzed form of the target compound, 3-chloro-2-nitrobenzoic acid, has been reported, focusing on the hydrogen-bonding interactions rather than the synthesis of the isoquinoline ring itself. nih.govnih.gov
The synthesis of quinolines from this compound is not documented as a direct conversion. However, the compound serves as a logical precursor for the required starting materials in classical quinoline (B57606) syntheses like the Friedländer, Combes, or Doebner-von Miller reactions.
These syntheses typically require an ortho-aminoaryl aldehyde or ketone. A plausible synthetic pathway would involve two key transformations of this compound:
Reduction of the nitro group: The nitro group can be selectively reduced to an amino group (-NH₂) using standard reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (e.g., H₂ over Pd/C). This would yield methyl 2-amino-3-chlorobenzoate.
Cyclization: The resulting ortho-aminoaryl ester could then be condensed with a compound containing an α-methylene ketone to construct the quinoline ring. For example, a Friedländer annulation could theoretically be employed by reacting the amino-ester with a suitable dicarbonyl compound.
The preparation of indazolone rings from this compound is not a commonly reported transformation. Indazolone synthesis often proceeds through the cyclization of o-nitrobenzyl derivatives or the reduction of 2-nitrobenzamides.
A hypothetical route to a chloro-substituted indazolone from this compound would likely involve the following steps:
Amidation: Conversion of the methyl ester group into a secondary amide by reaction with a suitable amine (R-NH₂). This would produce an N-substituted 2-nitro-3-chlorobenzamide.
Reductive Cyclization: Reduction of the nitro group in the presence of a suitable catalyst. The resulting amine would be positioned to undergo intramolecular cyclization by attacking the adjacent amide carbonyl, eliminating water to form the indazolone ring.
This pathway remains a theoretical application of the starting material, as direct literature precedents for this specific transformation are scarce.
Generation of Key Intermediates for Advanced Materials Research
This compound serves as an important intermediate in synthetic organic chemistry, with applications extending to the field of materials science. chemimpex.com Its chemical properties make it a suitable precursor for the development of specialty polymers and coatings, where it can be incorporated to enhance material performance. chemimpex.com
The heterocyclic scaffolds that are theoretically accessible from this compound, such as quinolines and carbazoles, are known to possess valuable photophysical properties. For instance, certain benzo[f]quinoline (B1222042) derivatives exhibit blue fluorescence and are explored for use in organic light-emitting devices (OLEDs). researchgate.net Similarly, carbazole (B46965) scaffolds, which can be synthesized via the Cadogan reaction from nitro-biaryl precursors, are widely used in the development of materials for organic electronics due to their charge-transporting and emissive properties. researchgate.net
The utility of this compound in this context lies in its role as a foundational building block for these more complex, functional molecules. By undergoing transformations such as reduction, cyclization, and cross-coupling reactions, it can give rise to the core structures required for advanced materials.
Table of Potential Applications in Materials Science
| Potential Material Class | Accessible Scaffold | Key Property | Potential Application |
| Emissive Materials | Quinolines, Carbazoles | Fluorescence, Phosphorescence | Organic Light-Emitting Diodes (OLEDs) |
| Specialty Polymers | Functionalized Benzoates | Enhanced Thermal/Mechanical Stability | High-Performance Coatings, Advanced Polymers |
| Photoconductive Materials | Carbazoles | Charge Transport | Organic Photovoltaics, Photoreceptors |
Theoretical and Computational Investigations of Methyl 3 Chloro 2 Nitrobenzoate
Conformational Analysis and Rotational Isomerism
Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and its flexibility, which in turn influences its physical and chemical properties. For Methyl 3-chloro-2-nitrobenzoate (B13357121), the key rotational bond is the one connecting the aromatic ring to the carboxyl group.
Study of Barrier to Rotation around Aromatic-Carboxyl Bond
No specific experimental or computational data on the rotational barrier around the aromatic-carboxyl bond for Methyl 3-chloro-2-nitrobenzoate have been found in the reviewed literature. Such a study would be valuable to determine the energy required for the interconversion of different conformers. For similar molecules, this barrier is influenced by steric hindrance and electronic effects of the substituents.
Identification and Energetics of Stable Conformers
The identification of stable conformers and their relative energies is fundamental to understanding the conformational preferences of this compound. However, no studies detailing the specific conformers of this molecule have been identified. It is anticipated that the molecule would exhibit different spatial arrangements of the methoxycarbonyl and nitro groups relative to the chloro-substituted benzene (B151609) ring.
Impact of Substituents on Molecular Geometry and Flexibility
The chloro and nitro groups, along with the methyl ester group, are expected to significantly influence the geometry and flexibility of the benzene ring. The ortho-nitro group, in particular, is likely to cause steric strain, potentially leading to non-planar conformations. Detailed computational studies are required to quantify these effects.
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for investigating the electronic structure and molecular properties of compounds.
Density Functional Theory (DFT) for Electronic Structure and Molecular Properties
Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure, optimized geometry, vibrational frequencies, and other molecular properties of organic compounds. While DFT studies have been performed on related nitroaromatic compounds, no specific DFT calculations for this compound are available in the literature.
Table 1: Hypothetical DFT Calculation Parameters for this compound
| Parameter | Example Value/Method |
| Functional | B3LYP |
| Basis Set | 6-311++G(d,p) |
| Solvent Model | PCM (e.g., for water) |
| Properties to Calculate | Optimized Geometry, Vibrational Frequencies, HOMO-LUMO energies, Mulliken Charges |
Note: This table represents a typical setup for a DFT calculation and is not based on actual published data for this compound.
Ab Initio and Semi-Empirical Methods for Computational Efficiency
Ab initio and semi-empirical methods offer alternatives to DFT, with varying levels of accuracy and computational cost. Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), provide high accuracy but are computationally intensive. Semi-empirical methods, like AM1 and PM3, are faster and suitable for larger molecules but are generally less accurate. No studies employing these methods for this compound have been found.
Table 2: Comparison of Potential Computational Methods for this compound
| Method | Computational Cost | Expected Accuracy |
| Semi-Empirical (e.g., AM1, PM3) | Low | Low to Medium |
| Ab Initio (e.g., HF, MP2) | High | High |
| Density Functional Theory (DFT) | Medium | Medium to High |
Note: This table provides a general comparison of computational methods and does not reflect specific results for the target compound.
Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to predict and explain chemical reactivity. wikipedia.org This theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org The HOMO, being the outermost orbital containing electrons, is considered nucleophilic or electron-donating. Conversely, the LUMO is the lowest energy orbital without electrons and is considered electrophilic or electron-accepting. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's reactivity and stability. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net A large energy gap implies higher stability and lower reactivity because it requires more energy to promote an electron from the HOMO to the LUMO. researchgate.net
For this compound, a detailed FMO analysis would involve calculating the energies of these frontier orbitals. The interaction of these orbitals governs its reaction mechanisms. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound. In a reaction with an electrophile, the electrophile's LUMO would interact with the HOMO of the benzoate (B1203000). wikipedia.org The energies and spatial distributions of these orbitals are influenced by the substituents on the benzene ring—the electron-withdrawing chloro and nitro groups and the methyl ester group.
While specific energy values for this compound require dedicated quantum chemical calculations, the significance of FMO parameters is universally applicable.
Table 1: Key Parameters in Frontier Molecular Orbital (FMO) Analysis
| Parameter | Symbol | Significance in Reactivity Prediction |
| Highest Occupied Molecular Orbital Energy | EHOMO | Represents the ability to donate electrons (nucleophilicity). Higher energy indicates a better electron donor. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Represents the ability to accept electrons (electrophilicity). Lower energy indicates a better electron acceptor. |
| HOMO-LUMO Energy Gap | ΔE | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. |
| Chemical Potential | µ | Describes the tendency of electrons to escape from a system. |
| Chemical Hardness | η | Measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard. |
| Electrophilicity Index | ω | Quantifies the electrophilic power of a molecule. |
Electrostatic Potential Surfaces and Charge Distribution Analysis
Electrostatic Potential (ESP) surfaces are valuable computational tools that map the electrostatic potential onto the electron density surface of a molecule. These maps provide a visual representation of the charge distribution, allowing for the identification of electron-rich (nucleophilic) and electron-poor (electrophilic) regions.
For this compound, the ESP surface is significantly influenced by its functional groups:
Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro group creates a significant region of positive electrostatic potential (electron deficiency) on the adjacent carbon atom of the benzene ring and the nitrogen atom itself. The oxygen atoms of the nitro group are sites of negative potential.
Chloro Group (-Cl): The chlorine atom is electronegative and also acts as an electron-withdrawing group, contributing to the positive potential on the aromatic ring.
Methyl Ester Group (-COOCH₃): The carbonyl oxygen of the ester group is a site of high negative electrostatic potential (electron-rich), making it a potential hydrogen bond acceptor. The carbonyl carbon is electrophilic.
An analysis of the ESP surface would reveal that the most negative potential is localized around the oxygen atoms of the nitro and carbonyl groups, making these the primary sites for electrophilic attack or interaction with hydrogen bond donors. Conversely, the regions around the hydrogen atoms of the benzene ring and the area near the nitro-group-substituted carbon would show positive potential, indicating susceptibility to nucleophilic attack. This detailed charge distribution information is crucial for understanding the molecule's intermolecular interactions and reactivity patterns.
Molecular Dynamics and Intermolecular Interactions
In the crystalline state, molecules of this compound and its derivatives are organized by a network of intermolecular forces, including hydrogen bonds. A study of the co-crystal of 3-chloro-2-nitrobenzoic acid with 4-methylquinoline (B147181) (forming 4-methylquinolinium 3-chloro-2-nitrobenzoate) provides direct insight into these interactions. iucr.org
In this crystal structure, the primary and strongest interaction is a short hydrogen bond between the carboxylate oxygen atom of the 3-chloro-2-nitrobenzoate anion and the nitrogen atom of the 4-methylquinolinium cation. iucr.org This O···N hydrogen bond is notably short, with a measured distance of 2.5364 (13) Å, indicating a strong interaction. iucr.org Interestingly, the hydrogen atom involved in this bond is disordered over two positions, with a slightly higher probability of being located at the nitrogen atom site. iucr.org
In addition to this primary bond, weaker C-H···O hydrogen bonds are also observed, which further stabilize the crystal lattice. iucr.org These weaker interactions link the molecules into more complex three-dimensional arrangements.
Table 2: Hydrogen Bonding Interactions in 4-methylquinolinium 3-chloro-2-nitrobenzoate Crystal
| Donor (D) | Hydrogen (H) | Acceptor (A) | D···A Distance (Å) | Interaction Type | Reference |
| O/N | H | N/O | 2.5364 (13) | Strong, charge-assisted hydrogen bond | iucr.org |
| C-H (Quinoline) | H | O (Carboxylate) | - | Weak C-H···O hydrogen bond | iucr.org |
Note: Specific distances for C-H···O bonds were not detailed in the source but their presence was confirmed.
Non-covalent interactions, particularly π-π stacking, play a crucial role in the packing of aromatic molecules in crystals. wikipedia.orgresearchgate.net These interactions involve the attractive force between the electron-rich π systems of aromatic rings. wikipedia.org
In the crystal structure of 4-methylquinolinium 3-chloro-2-nitrobenzoate, significant π–π stacking interactions are present. iucr.org These occur between the quinoline (B57606) ring systems of the cation and the benzene ring of the 3-chloro-2-nitrobenzoate anion. iucr.org Furthermore, the crystal structure is organized into layers, which are constructed through these π-π interactions combined with additional π-π stacking between the benzene rings of adjacent 3-chloro-2-nitrobenzoate anions. iucr.org
Table 3: Non-Covalent Interactions in the Crystalline Form of a 3-chloro-2-nitrobenzoate Salt
| Interaction Type | Participating Moieties | Role in Crystal Structure | Reference |
| π–π Stacking | Quinoline Ring and Benzene Ring | Links cation and anion within the crystal lattice | iucr.org |
| π–π Stacking | Benzene Rings of Adjacent Anions | Contributes to the formation of layered structures | iucr.org |
| C-H···O Hydrogen Bonds | Quinoline C-H and Carboxylate Oxygen | Provides additional stabilization to the 3D network | iucr.org |
The conformation and reactivity of a molecule can be significantly influenced by the solvent in which it is dissolved. For aromatic nitro compounds like this compound, the solvent can alter the orientation of the nitro group relative to the plane of the benzene ring. unimelb.edu.au
The nitro group is subject to steric hindrance from the adjacent chloro and methyl ester groups. In a non-polar solvent like deuterochloroform, the steric requirements are less pronounced. However, in a more polar and coordinating solvent such as dimethyl sulfoxide (B87167) (DMSO), the effective steric size of the nitro group can increase due to strong solute-solvent interactions. unimelb.edu.au This increased steric demand can force the nitro group to twist further out of the plane of the aromatic ring to minimize repulsive forces.
This change in the dihedral angle between the nitro group and the benzene ring has important consequences:
Conformational Equilibria: The energetic balance between different rotational conformers is shifted by the solvent, favoring conformations that accommodate the solvent shell.
Reactivity: The degree of conjugation between the nitro group's π-system and the aromatic ring is dependent on this dihedral angle. A larger twist reduces π-conjugation, which can alter the electronic properties of the molecule, thereby affecting its reactivity in chemical reactions such as nucleophilic aromatic substitutions. miami.edu Computational methods like QM/MM simulations are often employed to model these complex solute-solvent interactions and predict their impact on reaction barriers. miami.edu
Analytical Methodologies for Purity, Identification, and Reaction Monitoring
Chromatographic Techniques for Separation and Quantification
Chromatography is a cornerstone of analytical chemistry, providing powerful tools for separating complex mixtures into their individual components. For Methyl 3-chloro-2-nitrobenzoate (B13357121), various chromatographic methods are utilized to assess its purity and quantify its presence.
Gas Chromatography (GC) for Volatile Compounds
Gas chromatography (GC) is a highly effective technique for the analysis of volatile and thermally stable compounds like Methyl 3-chloro-2-nitrobenzoate. In GC, the sample is vaporized and injected into a column, where it is separated based on the differential partitioning of its components between a gaseous mobile phase and a stationary phase.
Comprehensive two-dimensional gas chromatography (GC×GC) offers enhanced separation capabilities for complex mixtures of volatile organic compounds (VOCs). copernicus.org This technique employs two columns with different stationary phases (e.g., non-polar followed by polar) to achieve a two-dimensional separation, significantly increasing peak capacity and resolution. copernicus.org For the analysis of compounds in the C7-C14 range, which would include derivatives and potential impurities related to this compound, GC×GC coupled with a flame ionization detector (FID) or a time-of-flight mass spectrometer (TOF-MS) can be utilized for separation, identification, and quantification. copernicus.org
A study on the determination of a related compound, 2-methyl-3-nitrobenzoic acid, demonstrated the utility of GC after esterification with diazomethane (B1218177). nih.gov This derivatization step converts the less volatile acid into its more volatile methyl ester, making it amenable to GC analysis. The method utilized a capillary column and a flame ionization detector, achieving a high recovery rate and a low detection limit. nih.gov This approach highlights a potential strategy for the GC analysis of acidic precursors or degradation products of this compound.
Modern GC-MS systems with enhanced tuning algorithms and faster data acquisition can significantly boost throughput and shorten analysis times for volatile and semi-volatile compounds. youtube.com
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally labile compounds. It operates on the principle of separating components of a mixture based on their differential interactions with a stationary phase (packed in a column) and a liquid mobile phase.
Reverse-phase HPLC (RP-HPLC) is a common mode used for the analysis of moderately polar compounds like this compound. In a typical RP-HPLC setup, a non-polar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol (B129727).
A developed RP-HPLC method for the purity determination of 2,4,6-Trifluorobenzoic acid, a key raw material for an active pharmaceutical ingredient, highlights the importance of such methods in quality control. ekb.eg This method successfully separated the main compound from its impurities and was validated according to ICH guidelines for specificity, linearity, precision, and accuracy. ekb.eg Similarly, HPLC methods can be developed and validated for this compound to ensure its quality. For analogous compounds like 3-Methyl-2-nitrobenzoic acid and Methyl 3-(chlorocarbonyl)-5-nitrobenzoate, RP-HPLC methods have been established using a mobile phase of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.comsielc.com These methods are scalable for preparative separation to isolate impurities and are suitable for pharmacokinetic studies. sielc.comsielc.com
| Parameter | Condition | Reference |
|---|---|---|
| Column | Zorbax SB-Aq, 5 µm, 4.6 x 250 mm | ekb.eg |
| Mobile Phase A | 0.1% Triethylamine in water | ekb.eg |
| Mobile Phase B | Acetonitrile:Methanol:Water (700:200:100 v/v/v) | ekb.eg |
| Detection | 205 nm | ekb.eg |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering superior resolution, speed, and sensitivity compared to conventional HPLC. researchgate.netrjptonline.org This is achieved by using columns packed with sub-2µm particles, which allows for higher mobile phase velocities without a loss of efficiency. researchgate.net The trade-off is a substantial increase in backpressure, requiring specialized instrumentation capable of operating at pressures up to 100 MPa. austinpublishinggroup.comresearchgate.net
The benefits of UPLC include dramatically shorter analysis times, reduced solvent consumption, and sharper, more resolved peaks. researchgate.netaustinpublishinggroup.com This enhanced resolution is particularly valuable for separating closely related impurities from the main compound. The transition from HPLC to UPLC methods can shorten analysis times by a factor of up to nine compared to systems using 5 µm particles. researchgate.net UPLC systems are designed to withstand high back-pressures without negatively impacting the analytical column or other system components. researchgate.net
For the analysis of nitroaromatic compounds, UPLC-UV methods can provide the necessary sensitivity for detecting low levels of impurities due to their strong UV absorption. rsc.org The principles of UPLC are an extension of HPLC, with the key difference being the use of smaller particle sizes in the stationary phase for more efficient separations. waters.com
| Feature | HPLC | UPLC | Reference |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | researchgate.netrjptonline.org |
| Operating Pressure | Lower | Up to 100 MPa (15,000 psi) | austinpublishinggroup.comwaters.com |
| Analysis Time | Longer | Shorter | researchgate.netaustinpublishinggroup.com |
| Resolution | Good | Higher | researchgate.netrjptonline.org |
| Solvent Consumption | Higher | Lower | rjptonline.orgaustinpublishinggroup.com |
Spectrophotometric Methods for Concentration Determination
Spectrophotometry is a widely used analytical technique for determining the concentration of a substance in a solution by measuring its absorbance of light at a specific wavelength. For compounds with a chromophore, like the nitro group in this compound, UV-Visible spectrophotometry can be a simple and rapid method for quantification.
A study on the simultaneous determination of methyl paraben and hydroquinone (B1673460) in cosmetics utilized a spectrophotometric method combined with chemometrics. nih.gov The absorption spectra were measured in the UV range (200-350 nm), and mathematical models were applied to resolve the overlapping spectra of the two compounds. nih.gov This approach, which can be validated for accuracy and precision, offers a fast and low-cost alternative to chromatographic methods for routine concentration measurements, especially when dealing with a limited number of known components. nih.gov
For the analysis of metal ions, a spectrophotometric method was developed using 2-[(6-Methyl-2-Benzothiazolylazo)]-4-Chloro phenol (B47542) as a reagent, which forms a colored complex with the target ions. researchgate.net While not directly applicable to this compound, this illustrates the principle of using a reagent to induce a color change that can be measured spectrophotometrically for quantification.
Impurity Profiling and Trace Level Determination
Identifying and quantifying impurities, especially those that may be genotoxic, is a critical aspect of quality control for pharmaceutical intermediates and active pharmaceutical ingredients.
Development and Validation of Methods for Genotoxic Impurities in Analogous Compounds
Genotoxic impurities (GTIs) are of particular concern due to their potential to cause genetic mutations. Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (USFDA) have stringent guidelines for the control of such impurities. amazonaws.com
A study focused on the development and validation of a GC-MS method for the trace-level determination of seven potential genotoxic impurities in the drug substance Lenalidomide. amazonaws.com One of the key starting materials for the synthesis of Lenalidomide is Methyl-2-methyl-3-nitrobenzoate, a compound structurally analogous to this compound. amazonaws.com The developed GC-MS method, operating in selective ion monitoring (SIM) mode, provided the necessary sensitivity and specificity to detect these impurities at very low levels. amazonaws.com The method involved a liquid-liquid extraction for sample preparation and was validated according to ICH guidelines. amazonaws.com
For nitroaromatic compounds that may lack sufficient ionization efficiency for direct LC-MS analysis at trace levels, chemical derivatization can be employed. rsc.org This involves converting the neutral nitroaromatic compound into a derivative with an ionizable functional group, thereby enhancing its detection sensitivity in the mass spectrometer. rsc.org
Identification of Synthetic Byproducts and Degradants
The synthesis and storage of this compound can lead to the formation of various impurities, including synthetic byproducts and degradants. The identification of these compounds is critical for ensuring the purity and quality of the final product, particularly when it is used as an intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Synthetic Byproducts: The profile of byproducts is largely dependent on the synthetic route employed. Common routes to substituted nitrobenzoates involve the esterification of the corresponding carboxylic acid or the nitration and/or chlorination of a suitable precursor. These reactions can lead to several types of byproducts:
Isomeric Impurities: The nitration of methyl 3-chlorobenzoate (B1228886) or chlorination of methyl 2-nitrobenzoate (B253500) can lack perfect regioselectivity, resulting in the formation of various isomers. Similarly, if starting from isomeric mixtures of precursors, the final product will also be a mixture. Potential isomeric byproducts include Methyl 4-chloro-2-nitrobenzoate, Methyl 5-chloro-2-nitrobenzoate researchgate.net, and Methyl 2-chloro-5-nitrobenzoate. nih.gov
Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the final product. A primary example is the precursor acid, 3-Chloro-2-nitrobenzoic acid, if the esterification reaction does not go to completion. chemicalbook.com
Products of Side Reactions: Side reactions can introduce a range of impurities. For instance, in syntheses involving chlorination of a methyl group followed by conversion, incompletely reacted intermediates or over-chlorinated species can form. A study on a related synthesis identified impurities such as Methyl-2-chloromethyl-3-nitrobenzoate. amazonaws.com Another potential byproduct from a similar process is Methyl 3-dichloromethyl-2-nitrobenzoate. google.com
Degradation Products: this compound can degrade under certain conditions, such as exposure to moisture, high temperatures, or incompatible substances.
Hydrolysis: The most common degradation pathway is the hydrolysis of the methyl ester functional group, which reverts the compound to its corresponding carboxylic acid, 3-Chloro-2-nitrobenzoic acid. chemicalbook.com This process can be accelerated by the presence of acids or bases. Patents for related compounds emphasize the importance of controlling the system's pH to prevent such hydrolysis. google.com
Nitro Group Reduction: The nitro group is susceptible to reduction, which can lead to the formation of Methyl 3-chloro-2-aminobenzoate. This is a significant concern as aromatic amines are often classified as potential genotoxic impurities. Analytical methods sometimes intentionally use this reduction to derivatize nitroaromatics for more sensitive detection. rsc.org
The table below summarizes common byproducts and degradants associated with this compound.
Table 1: Potential Byproducts and Degradants of this compound
| Compound Name | CAS Number | Type | Method of Detection |
|---|---|---|---|
| 3-Chloro-2-nitrobenzoic acid | 4771-47-5 | Starting Material / Degradant | HPLC, GC-MS (after derivatization) chemicalbook.comresearchgate.net |
| Methyl 2-chloro-5-nitrobenzoate | 6307-82-0 | Isomeric Byproduct | GC-MS, HPLC nih.gov |
| Methyl 5-chloro-2-nitrobenzoate | 81043-63-6 | Isomeric Byproduct | HPLC, X-ray Crystallography researchgate.net |
| Methyl-2-chloromethyl-3-nitrobenzoate | Not Available | Synthetic Byproduct | GC-MS amazonaws.com |
Quality Control Strategies in Research and Development
Robust quality control (QC) strategies are essential during the research and development of synthetic processes for this compound. These strategies aim to ensure the identity, purity, and consistency of the compound, which is often a critical intermediate. Key QC methodologies involve in-process controls, final product testing, and rigorous analytical characterization.
In-Process Controls and Reaction Monitoring: Monitoring the chemical reaction in real-time is a cornerstone of modern process development. Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to track the consumption of starting materials and the formation of the desired product and any byproducts. For example, a synthetic process for a related compound specifies that the reaction is monitored until the level of a key starting material is below 0.3%, as determined by HPLC analysis. google.com This ensures that the reaction has proceeded to completion and minimizes impurities carried into downstream processing.
Chromatographic and Spectroscopic Analysis: A combination of chromatographic and spectroscopic techniques is employed for the comprehensive analysis of the final product.
Purity Assessment: HPLC is the most common method for determining the purity of this compound and quantifying impurities. GC is also highly effective, particularly for volatile impurities. A purity of >98% (by GC) is often reported for commercial grades of related compounds. tcichemicals.com
Impurity Identification: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying and quantifying trace-level impurities. For structurally related nitroaromatic compounds used as raw materials in drug synthesis, specific GC-MS methods have been developed to detect potential genotoxic impurities (PGIs) at levels required by regulatory agencies. amazonaws.com These methods often use Selective Ion Monitoring (SIM) mode to achieve high sensitivity and specificity for targeted byproducts. amazonaws.com
Structural Confirmation: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry are indispensable for confirming the chemical structure of the final compound and elucidating the structures of unknown impurities.
The following table outlines a typical analytical QC plan for this compound.
Table 2: Quality Control Analytical Methodologies
| Analysis | Technique | Purpose | Details / Typical Conditions |
|---|---|---|---|
| Purity Assay | HPLC-UV | Quantify the main component and known impurities. | Reverse-phase column (e.g., C18); Mobile phase of acetonitrile and water with an acid modifier like phosphoric or formic acid. sielc.com |
| Identification | ¹H NMR, ¹³C NMR | Confirm the chemical structure of the molecule. | Spectra are recorded in a suitable deuterated solvent like CDCl₃. Chemical shifts and coupling constants are compared to a reference standard. rsc.org |
| Trace Impurity Analysis | GC-MS (SIM mode) | Detect and quantify trace-level byproducts, including potential genotoxic impurities. | Capillary GC column (e.g., polysiloxane phase) with helium carrier gas. Mass fragments are selected for specific monitoring of known impurities. amazonaws.com |
| Residual Starting Material | HPLC or GC | Ensure complete conversion of starting materials like 3-chloro-2-nitrobenzoic acid. | Method optimized for the separation of the starting material from the product. |
| Degradant Analysis | LC-MS | Identify and quantify non-volatile degradants like the hydrolysis product or reduced amine. | Useful for stability studies; can detect both the parent ion and fragmentation patterns. rsc.org |
By implementing these QC strategies, researchers and manufacturers can control the production process effectively, ensuring that the this compound produced meets the high-quality standards required for its intended applications.
Future Research Directions and Emerging Opportunities
Development of Green and Sustainable Synthetic Routes for Halogenated Nitrobenzoates
The synthesis of halogenated nitrobenzoates, including Methyl 3-chloro-2-nitrobenzoate (B13357121), has traditionally relied on methods that can be resource-intensive and generate significant waste. ibm.com A major future direction is the development of environmentally benign synthetic strategies. This involves moving away from harsh reagents like mixed sulfuric and nitric acids towards greener alternatives. nih.gov
Key research efforts are focused on:
Eco-friendly Nitration: Utilizing reagents such as clay-supported copper nitrate (B79036) (Claycop) or carrying out nitration in aqueous media to reduce the environmental impact. organic-chemistry.org Metal-modified montmorillonite (B579905) KSF has also been explored as a reusable catalyst for the nitration of phenolic compounds, a process that is eco-safe and environmentally benign. organic-chemistry.org
Alternative Solvents: Exploring the use of less hazardous solvents or solvent-free conditions. For instance, trifluoromethanesulfonic acid has been shown to catalyze nitration effectively in hexafluoroisopropanol (HFIP) or even without a solvent. organic-chemistry.org
Waste Reduction: Designing processes that minimize the production of by-products. Traditional methods, like using iron powder for the reduction of nitroaromatics, often produce large amounts of iron sludge, which is difficult to dispose of. ibm.com
These green chemistry approaches aim to make the production of compounds like Methyl 3-chloro-2-nitrobenzoate more sustainable and economically viable.
Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency
Catalysis is at the heart of improving the synthesis and transformation of halogenated nitrobenzoates. Future research is geared towards discovering and optimizing catalytic systems that offer higher selectivity and efficiency, particularly in the reduction of the nitro group, a crucial step for creating valuable amine derivatives. jsynthchem.com
Emerging catalytic strategies include:
Photocatalysis: This approach uses light to drive chemical reactions, often under mild conditions. rsc.org For example, silver-copper (B78288) alloy nanoparticles have been used as a photocatalyst to selectively transform nitrobenzene (B124822) under visible light. rsc.org The product selectivity can even be manipulated by tuning the wavelength of the incident light. rsc.org
Bimetallic and Alloy Catalysts: Combining two or more metals can lead to synergistic effects, enhancing catalytic activity and selectivity. rsc.org In bimetallic systems, one metal can facilitate the adsorption of the nitroaromatic compound while the other activates the reducing agent, accelerating the reaction. rsc.org Carbon-supported bimetallic catalysts have been used for the selective hydrogenation of dinitrotoluene. mdpi.com
Supramolecular Catalysis: This involves using host-guest chemistry to control reactions. For instance, the cavity of cucurbit ibm.comuril has been used to facilitate the metal-free reduction of nitroarenes under blue light irradiation in water, offering a simple, efficient, and environmentally friendly protocol. acs.org
Ligand-Modified Catalysts: The activity and selectivity of metal catalysts can be fine-tuned by using specific nitrogen-containing ligands like pyridine (B92270) or quinoline (B57606). acs.org
These novel systems promise to overcome the limitations of traditional catalysts, such as high cost and the need for harsh reaction conditions. rsc.org
Design and Synthesis of Advanced Derivatives with Tailored Biological Activities
The nitro group is a well-established pharmacophore and toxicophore, and its presence in a molecule can lead to a wide spectrum of biological activities, including antimicrobial, antineoplastic, and antiparasitic effects. nih.govscielo.brsvedbergopen.com A significant area of future research is the rational design and synthesis of advanced derivatives of this compound to create new therapeutic agents.
This research involves:
Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of the parent molecule and evaluating how these changes affect its biological activity. This can involve introducing different functional groups to enhance potency or reduce toxicity. svedbergopen.com For example, substituting the phenyl ring with a ferrocenyl group in some drug molecules has led to compounds with improved pharmacodynamic profiles. mdpi.com
Targeted Drug Design: Creating derivatives that are designed to interact with specific biological targets, such as enzymes or receptors involved in disease pathways. svedbergopen.com The electron-withdrawing nature of the nitro group can be harnessed to enhance a drug's ability to target specific pathogens. svedbergopen.com
Synthesis of Heterocyclic Derivatives: Incorporating the nitrobenzoate scaffold into heterocyclic ring systems, such as azoles, is a common strategy for developing new antimicrobial agents. apjhs.com
The goal is to develop new compounds that are not only effective but also safe and have minimal side effects. nih.gov
| Research Focus | Example Approach | Potential Outcome |
| Green Synthesis | Clay-supported copper nitrate (Claycop) for nitration organic-chemistry.org | Reduced use of hazardous acids, less waste |
| Novel Catalysis | Photocatalysis with Ag-Cu alloy nanoparticles rsc.org | Mild reaction conditions, high selectivity |
| Derivative Design | Synthesis of azole-based derivatives apjhs.com | New antimicrobial agents |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Key applications in the context of this compound include:
Reaction Condition Recommendation: ML models can be trained on millions of reactions from databases to predict the most suitable catalysts, solvents, reagents, and temperatures for a given transformation. nih.gov This can significantly reduce the number of experiments needed.
Predictive Modeling: AI can predict the products of complex organic reactions within seconds, helping chemists to avoid wasting resources on unviable pathways or producing toxic byproducts. aiche.org These models can also predict key properties like yield and selectivity. beilstein-journals.org
Automated Synthesis: AI-driven platforms can be combined with robotic systems to create "self-driving" labs. technologynetworks.com These automated platforms can design, execute, and analyze experiments in a continuous feedback loop, rapidly optimizing reaction conditions for maximum yield and efficiency. pharmafeatures.comtechnologynetworks.com
Expanding Applications in Materials Science and Supramolecular Chemistry
While much of the focus has been on the biological applications of nitroaromatics, there are emerging opportunities for using compounds like this compound in materials science and supramolecular chemistry. The unique electronic and structural properties of the nitro group make it a valuable component in the design of functional materials. mdpi.com
Future research directions include:
Development of Novel Materials: Nitroaromatic compounds are used as starting materials for a wide range of products, including dyes and polymers. nih.gov For instance, a terahertz linear polarizer was developed using a single crystal of methyl 4-nitrobenzoate, demonstrating a novel application based on the parallel arrangement of the molecules in the crystal. researchgate.net
Supramolecular Assemblies: The nitro group can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for building complex supramolecular structures. nih.gov These interactions can be used to direct the assembly of molecules into well-defined architectures with specific functions. rsc.org For example, nitro compounds have been shown to act as co-catalysts in Brønsted-acid-catalyzed reactions by forming H-bonded aggregates. nih.gov
Exploring these avenues could lead to the development of new sensors, optical materials, and functional molecular systems based on the halogenated nitrobenzoate scaffold.
Q & A
Q. What are the established synthetic routes for Methyl 3-chloro-2-nitrobenzoate, and how are reaction conditions optimized?
this compound is typically synthesized via esterification of 3-chloro-2-nitrobenzoic acid using methanol under acidic catalysis. Evidence from analogous syntheses (e.g., methyl 5-chloro-2-nitrobenzoate) highlights the use of concentrated hydrochloric acid and tin chloride for nitro group reduction in related compounds . Optimization involves controlling stoichiometry, temperature (293–303 K), and purification steps (e.g., washing with methanol to remove ammonium ions) to achieve high yields .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?
Key techniques include:
- IR Spectroscopy : Identifies functional groups (e.g., ester C=O at ~1700 cm⁻¹, nitro group at ~1520 cm⁻¹) .
- Thermogravimetric Analysis (TGA) : Quantifies thermal stability and dehydration steps (e.g., mass loss corresponding to water molecules in metal complexes) .
- X-ray Diffraction : Resolves crystal structures; SHELX programs are widely used for refinement .
- Elemental Analysis : Confirms purity and hydration states .
Q. What are the primary applications of this compound in organic synthesis?
The compound serves as a versatile intermediate due to its reactive nitro and ester groups:
- Nitro Reduction : Produces amino derivatives for pharmaceutical precursors .
- Ester Hydrolysis : Generates carboxylic acids for coordination chemistry (e.g., metal complexes) .
- Cross-Coupling Reactions : Enables Suzuki or Buchwald-Hartwig reactions for heterocycle synthesis .
Advanced Research Questions
Q. How do solubility discrepancies among transition metal complexes of this compound impact their utility in ion-exchange chromatography?
Solubility studies (10⁻⁴–10⁻² mol·dm⁻³ in water at 293 K) reveal that Co(II) complexes are more soluble than Ni(II) or Cu(II) analogues. This gradient allows selective elution in ion-exchange systems, making 3-chloro-2-nitrobenzoic acid derivatives effective for metal separation .
Q. What mechanistic insights explain the thermal decomposition pathways of this compound metal complexes?
TGA/DSC data show a two-step decomposition:
- Dehydration (345–395 K) : Loss of 1–2 water molecules (∆H = 60–130 kJ·mol⁻¹) .
- Ligand Degradation (>400 K) : Nitro and ester groups decompose, forming metal oxides. Kinetic studies (e.g., Coats-Redfern method) can model activation energies .
Q. How do crystallographic data resolve structural ambiguities in this compound derivatives?
SHELX software refines crystallographic parameters (e.g., bond lengths, angles) to distinguish isomeric forms. For example, ORTEP-3 visualizes steric effects of substituents, clarifying regioselectivity in reactions .
Q. What contradictions exist in reported magnetic properties of metal complexes, and how are they addressed?
Magnetic susceptibility data (76–303 K) for Co(II), Ni(II), and Cu(II) complexes sometimes deviate from spin-only values due to ligand field effects. Advanced models (e.g., Curie-Weiss law) account for orbital contributions and antiferromagnetic coupling .
Methodological Considerations
| Parameter | Co(II) Complex | Ni(II) Complex | Cu(II) Complex |
|---|---|---|---|
| Solubility (mol·dm⁻³) | 1.2 × 10⁻² | 3.6 × 10⁻⁴ | 2.8 × 10⁻⁴ |
| Dehydration Temp (K) | 345–360 | 350–370 | 360–395 |
| Magnetic Moment (µB) | 4.8 | 3.2 | 1.9 |
Note : Replace placeholder values with experimentally derived data for this compound complexes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
